Oxytocin, desamino-(4-fluoro-phe)(2)- is a synthetic analog of the natural hormone oxytocin, which plays critical roles in various physiological processes, including childbirth, lactation, and social bonding. The compound is characterized by the substitution of a desamino group and a 4-fluorophenylalanine residue, which alters its biochemical properties and potential therapeutic applications. This modification can enhance the stability and receptor affinity of the peptide.
The synthesis of oxytocin analogs, including oxytocin, desamino-(4-fluoro-phe)(2)-, is often derived from established methods in peptide chemistry. The original oxytocin structure is a cyclic nonapeptide with the sequence CYIQNCPLG, and its analogs are synthesized to explore their pharmacological properties and therapeutic potentials in various medical fields, including psychiatry and endocrinology .
Oxytocin, desamino-(4-fluoro-phe)(2)- belongs to the class of peptide hormones. It is categorized as a nonapeptide, which consists of nine amino acids. The introduction of fluorinated amino acids into peptide structures is a growing area of interest in medicinal chemistry due to their potential to improve pharmacokinetic properties and receptor selectivity .
The synthesis of oxytocin, desamino-(4-fluoro-phe)(2)- involves several key steps:
The molecular formula for oxytocin, desamino-(4-fluoro-phe)(2)- can be denoted as C₉H₁₀FNO₂ with a specific arrangement that includes a fluorine atom at the para position on the phenylalanine side chain. The structural modifications contribute to its unique binding characteristics.
Oxytocin analogs undergo various chemical reactions that can include:
These reactions are crucial for modifying the peptide's properties to enhance receptor affinity and biological activity. For instance, fluorination can improve metabolic stability by reducing enzymatic degradation .
Oxytocin, desamino-(4-fluoro-phe)(2)- functions primarily through its interaction with specific receptors in the body:
Research indicates that modifications like fluorination can enhance binding affinity compared to native oxytocin, potentially leading to improved therapeutic outcomes in clinical applications .
Relevant data suggests that these properties make oxytocin analogs suitable candidates for pharmaceutical development .
Oxytocin, desamino-(4-fluoro-phe)(2)- has several promising applications:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5